molecular formula C12H14N2O B11797100 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

Cat. No.: B11797100
M. Wt: 202.25 g/mol
InChI Key: QFHVZSZZTCRHCB-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile (CAS 1403565-53-6) is a high-purity chemical building block supplied for biochemical research and drug discovery applications. This compound, with a molecular formula of C12H14N2O and a molecular weight of 202.25 , is a valuable heterocyclic building block, particularly in the exploration of kinase inhibitors. Chirality is a critical factor in modern drug discovery, as enantioselective compounds can overcome therapeutic challenges like adverse toxicity and poor pharmacokinetic profiles . The kinome represents a major class of druggable enzymes, and there is a significant push for the development of chiral, three-dimensional inhibitors to move beyond traditional planar structures and improve selectivity . This pyrrole derivative serves as a key synthetic intermediate for researchers pioneering this next generation of kinase inhibitor discovery, enabling the development of safer and more efficacious treatments for conditions such as malignancies and chronic diseases . The product is typically in stock . This product is for research use only and is not intended for human or animal use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H14N2O/c1-8-7-11(12(15)5-6-13)9(2)14(8)10-3-4-10/h7,10H,3-5H2,1-2H3

InChI Key

QFHVZSZZTCRHCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s distinctiveness arises from its 1-cyclopropyl-2,5-dimethyl-pyrrole substituent, which differentiates it from related nitriles (Table 1). Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Features
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile 1-Cyclopropyl-2,5-dimethyl-pyrrole C₁₃H₁₅N₃O 229.28 Strained cyclopropyl ring; dimethyl groups enhance lipophilicity
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) Pyrrolidine C₇H₉N₃O 151.17 Flexible amine ring; lower steric hindrance
2-Cyano-N-benzyl-acetamide (3d) Benzyl C₁₀H₁₀N₂O 174.20 Aromatic substituent; potential π-π interactions
1-[2-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-2(1H)-Pyridinone Cyclopropyl-pyrrole + trifluoromethyl-pyridinone C₁₉H₁₈F₃N₃O₂ 389.36 Trifluoromethyl group increases metabolic stability
Key Observations:

Cyclopropyl vs.

Dimethyl Groups : The 2,5-dimethyl groups on the pyrrole increase steric bulk and lipophilicity, likely reducing water solubility compared to benzyl or methoxy-substituted derivatives (e.g., 3d, 3f) .

Nitrile vs. Amide Functionality : Unlike acetamide derivatives (e.g., 3c–3l in ), the nitrile group in the target compound may participate in nucleophilic additions or serve as a precursor for heterocycle synthesis .

Hypothesized Bioactivity

The cyclopropyl group may improve metabolic stability compared to non-cyclic analogs, as seen in pharmaceutical compounds like the pyridinone derivative .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile, and what reaction conditions are critical for achieving high yields?

  • Answer: The compound is synthesized via multi-step organic reactions, typically involving cyclopropane-functionalized precursors and nitrile incorporation. Key steps include:

  • Deprotonation of a ketone intermediate (e.g., using NaH) followed by nucleophilic addition of acetonitrile .
  • Cyclocondensation reactions under controlled temperatures (0–5°C) and solvent systems (e.g., ethanol with piperidine) to stabilize reactive intermediates .
  • Critical parameters: Temperature control (±2°C), anhydrous conditions to prevent hydrolysis of the nitrile group, and purification via recrystallization or column chromatography .

Q. How do the nitrile and ketone functional groups influence the compound’s reactivity in nucleophilic addition or cyclization reactions?

  • Answer: The nitrile group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the adjacent ketone. This facilitates:

  • Nucleophilic attacks (e.g., by amines or thiols) at the ketone carbonyl, forming imine or thioether linkages .
  • Cyclization reactions with bifunctional nucleophiles (e.g., hydrazines) to generate pyrazole or triazole derivatives .
    • Steric hindrance from the cyclopropyl group may slow reactivity, requiring optimized catalysts (e.g., Lewis acids) for efficient transformations .

Q. What spectroscopic techniques are essential for characterizing the compound’s structure and purity?

  • Answer:

  • NMR (¹H/¹³C): To confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and nitrile absence of splitting .
  • IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry (HRMS): Validates molecular formula (C₁₃H₁₅N₂O) and isotopic patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions involving sterically hindered intermediates?

  • Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% via enhanced thermal efficiency .
  • Flow Chemistry: Enables continuous processing of sensitive intermediates, minimizing degradation .
  • Catalyst Screening: Use of Pd/Cu-based catalysts to mitigate steric effects in cross-coupling steps .

Q. What computational tools are employed to predict regioselectivity in cyclocondensation reactions with this compound?

  • Answer:

  • Density Functional Theory (DFT): Models transition states to predict whether cyclization occurs at the pyrrole N1 or C3 position. For example, the cyclopropyl group’s strain energy (~27 kcal/mol) may favor C3 attack .
  • Molecular Dynamics Simulations: Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) impact bioactivity in enzyme inhibition studies?

  • Answer:

  • Comparative Table:
SubstituentEnzymatic Target (IC₅₀)Binding Affinity (ΔG, kcal/mol)
CyclopropylJAK3: 12 nM-9.2
MethylJAK3: 45 nM-7.8
  • The cyclopropyl group enhances hydrophobic interactions with enzyme pockets, improving selectivity over JAK1/JAK2 .

Q. What strategies resolve contradictions in reported reaction mechanisms for nitrile-ketone systems?

  • Answer:

  • Isotopic Labeling (¹⁵N/¹³C): Traces nitrile incorporation pathways in multi-step syntheses .
  • Kinetic Isotope Effects (KIE): Differentiates between rate-determining steps (e.g., C-H activation vs. cyclopropane ring opening) .

Methodological Guidelines

  • Experimental Design for Reactivity Studies:

    • Control Experiments: Compare reactivity of 3-(1-Cyclopropyl...) with analogs lacking the cyclopropyl group (e.g., 3-(2,5-Dimethylpyrrolyl)-3-oxopropanenitrile) to isolate steric/electronic effects .
    • Catalytic System Optimization: Screen bases (e.g., DBU vs. NaH) and solvents (DMF vs. THF) using Design of Experiments (DoE) software .
  • Data Contradiction Analysis:

    • Meta-Analysis: Cross-reference published yields with reaction parameters (e.g., solvent polarity, catalyst loading) to identify outlier conditions .

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